molecular formula C18H25BrN2O4 B13824481 methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate

methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate

Katalognummer: B13824481
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: UWGDAVCIRWDDQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is a complex organic compound that belongs to the class of leucine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonyl group, and a leucinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with N-(4-aminobutanoyl)leucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the leucinate moiety can mimic natural amino acids, facilitating its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl N-(4-bromophenyl)carbamate
  • N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide

Uniqueness

Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H25BrN2O4

Molekulargewicht

413.3 g/mol

IUPAC-Name

methyl 2-[4-[(2-bromobenzoyl)amino]butanoylamino]-4-methylpentanoate

InChI

InChI=1S/C18H25BrN2O4/c1-12(2)11-15(18(24)25-3)21-16(22)9-6-10-20-17(23)13-7-4-5-8-14(13)19/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

UWGDAVCIRWDDQY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)OC)NC(=O)CCCNC(=O)C1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.